molecular formula C11H17FNO4- B12334742 (2S,4S)-4-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylate

(2S,4S)-4-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylate

Cat. No.: B12334742
M. Wt: 246.26 g/mol
InChI Key: HTEKKPRKMGEXAE-YUMQZZPRSA-M
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Description

(2S,4S)-4-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a fluorine atom at the 4-position of the piperidine ring and a tert-butoxycarbonyl (Boc) protecting group at the 1-position. It is commonly used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Properties

Molecular Formula

C11H17FNO4-

Molecular Weight

246.26 g/mol

IUPAC Name

(2S,4S)-4-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylate

InChI

InChI=1S/C11H18FNO4/c1-11(2,3)17-10(16)13-5-4-7(12)6-8(13)9(14)15/h7-8H,4-6H2,1-3H3,(H,14,15)/p-1/t7-,8-/m0/s1

InChI Key

HTEKKPRKMGEXAE-YUMQZZPRSA-M

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C[C@H]1C(=O)[O-])F

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1C(=O)[O-])F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-4-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with commercially available piperidine derivatives.

    Fluorination: Introduction of the fluorine atom at the 4-position of the piperidine ring is achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Protection: The 1-position of the piperidine ring is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base like triethylamine.

    Esterification: The carboxylate group is introduced through esterification reactions using appropriate alcohols and acid catalysts.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-4-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

(2S,4S)-4-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (2S,4S)-4-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The Boc protecting group provides steric hindrance, influencing the compound’s reactivity and selectivity in biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2S,3S)-3-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylate
  • (2S,4S)-4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylate

Uniqueness

(2S,4S)-4-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Biological Activity

(2S,4S)-4-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylate, a chiral piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperidine ring with various substituents that influence its pharmacological properties. Understanding its biological activity is crucial for evaluating its therapeutic potential.

  • Molecular Formula : C10H16FNO4
  • Molecular Weight : 233.24 g/mol
  • CAS Number : 203866-14-2
  • Purity : ≥ 98%

The biological activity of (2S,4S)-4-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylate is largely determined by its structural features. The presence of a fluorine atom and the carboxylic acid group suggests that it may interact with specific biological targets, potentially influencing various metabolic pathways.

Potential Mechanisms:

  • Receptor Interaction : The compound may act as an antagonist or agonist at certain receptors, affecting signaling pathways related to pain relief and inflammation.
  • Enzyme Inhibition : It may serve as an inhibitor in metabolic pathways, altering the activity of enzymes involved in drug metabolism or disease processes.

Biological Activity Assessments

Biological activity is typically assessed through various bioassays. These assays measure the effects of the compound on living organisms or cellular systems.

Pharmacological Effects

The compound could exhibit:

  • Analgesic Properties : Potential to relieve pain.
  • Anti-inflammatory Effects : May reduce inflammation in various conditions.

Toxicity Profiles

Understanding the dosage-response relationship is critical for determining the safety and efficacy of (2S,4S)-4-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylate. Toxicity studies should focus on:

  • Acute Toxicity : Short-term exposure effects.
  • Chronic Toxicity : Long-term exposure effects.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of similar piperidine derivatives. For instance, research into related compounds has shown promising results in their pharmacological profiles, suggesting that structural modifications can significantly impact biological activity.

Case Studies

  • Study on Piperidine Derivatives : A study highlighted the synthesis of various piperidine derivatives and their interactions with NK(1) receptors, demonstrating that modifications could enhance receptor affinity and selectivity .
  • In Vitro Evaluations : Several compounds similar to (2S,4S)-4-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylate were evaluated for their effects on cellular systems, indicating potential pathways for drug development .

Comparative Analysis

Compound NameStructural FeaturesBiological ActivityUnique Attributes
(2S,4S)-4-fluoro-piperidinePiperidine ring with fluorinePotential analgesic and anti-inflammatoryChiral center enhances specificity
VestipitantC-phenylpiperazine derivativeNK(1) receptor antagonistHigh potency and selective binding
L-AlanineAlpha-amino acidProtein synthesisSimple structure facilitates metabolism

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